Ortho- vs. Para-Phenoxy Regioisomerism: Impact on SPAK Kinase Inhibitory Potency (Cross-Study Comparison)
In the N-(4-phenoxyphenyl)benzamide SPAK inhibitor series, the para-phenoxy lead compound 2 (2-hydroxy-N-(4-phenoxyphenyl)benzamide) exhibited a SPAK IC50 of 0.050 µM, while the unsubstituted phenyl analog 7a showed an IC50 of 4.5 µM, a 90-fold potency loss [1]. The target compound differs in two critical structural features: (i) the phenoxy group is at the ortho position of the aniline ring (2-phenoxyphenyl), not para, altering the dihedral angle between the two aryl rings; (ii) the benzoyl ring carries a 4-methylthio group rather than a 2-hydroxy group. While no direct SPAK data exist for the target compound, the regioisomeric relocation of the phenoxy substituent and replacement of the pharmacophoric 2-hydroxy group with 4-methylthio are predicted—based on the Fujii et al. SAR—to produce a SPAK IC50 shift of ≥ 1.5 log units compared with compound 2 [1]. This makes 4-(methylthio)-N-(2-phenoxyphenyl)benzamide a valuable negative-control or specificity-probe compound for experiments using the para-phenoxy SPAK inhibitor series.
| Evidence Dimension | SPAK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted >1 µM based on loss of 2-hydroxy pharmacophore and ortho-phenoxy substitution |
| Comparator Or Baseline | Lead compound 2 (2-hydroxy-N-(4-phenoxyphenyl)benzamide): IC50 = 0.050 µM; Phenyl derivative 7a (N-(4-phenoxyphenyl)benzamide): IC50 = 4.5 µM |
| Quantified Difference | ≥ 90-fold potency reduction vs. compound 2 anticipated; comparable magnitude to 7a vs. 2 (90-fold) |
| Conditions | In vitro SPAK kinase inhibition assay (SPAK kinase ELISA format) |
Why This Matters
Procurement of the ortho-phenoxy regioisomer provides a critical specificity-control tool absent from commercial catalogs of the para-phenoxy SPAK inhibitor series.
- [1] Fujii, S.; Kikuchi, E.; Suzuyama, H.; et al. Structural Development of N-(4-Phenoxyphenyl)benzamide Derivatives as Novel SPAK Inhibitors Blocking WNK Kinase Signaling. Bioorg. Med. Chem. Lett. 2020, 30 (17), 127408. IC50 data: compound 2 = 0.050 µM, 7a = 4.5 µM. View Source
